

"Tert-butyl 4-(2-(boc-amino)ethyl)benzoate" molecular weight

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-(boc-amino)ethyl)benzoate*

Cat. No.: *B1377023*

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An In-depth Technical Guide to **Tert-butyl 4-(2-(boc-amino)ethyl)benzoate** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a proposed logical workflow for **tert-butyl 4-(2-(boc-amino)ethyl)benzoate**. This compound is of interest to researchers in medicinal chemistry and drug development as a bifunctional building block, incorporating a protected amine and a masked carboxylic acid in the form of a tert-butyl ester.

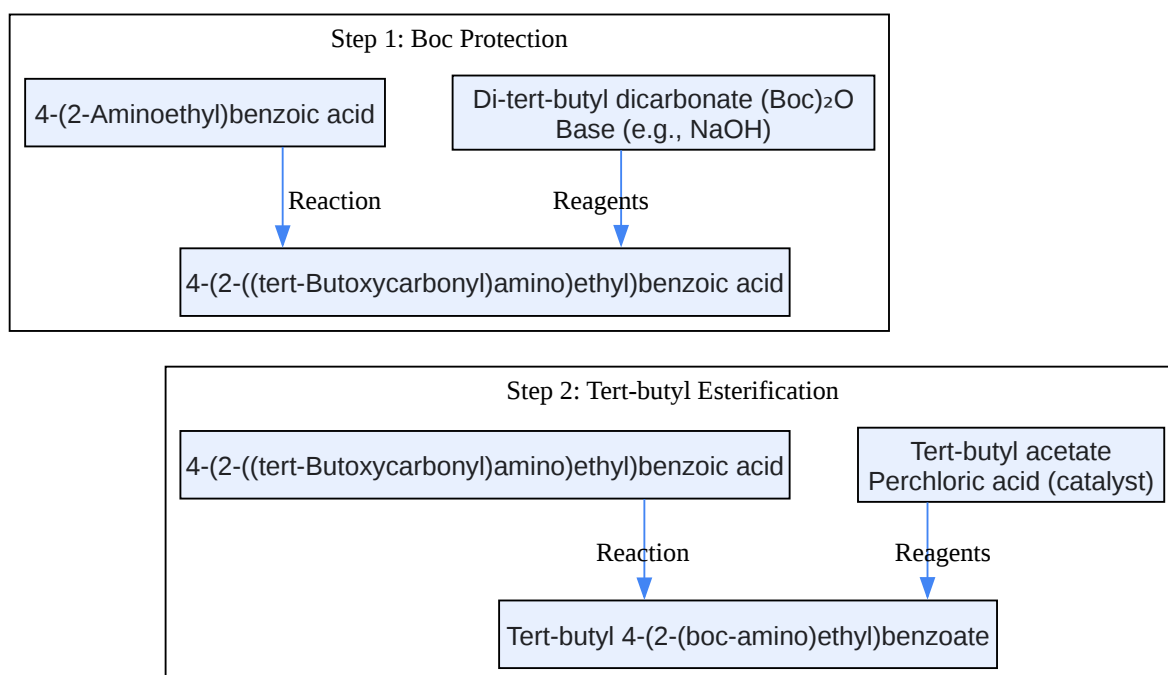
Quantitative Data Summary

The key quantitative data for **tert-butyl 4-(2-(boc-amino)ethyl)benzoate** are summarized in the table below.

Property	Value
Molecular Weight	321.41 g/mol
Molecular Formula	C ₁₈ H ₂₇ NO ₄
CAS Number	1334499-61-4

Proposed Synthesis Pathway

A plausible and efficient synthesis of **tert-butyl 4-(2-(boc-amino)ethyl)benzoate** can be conceptualized as a two-step process starting from the commercially available 4-(2-aminoethyl)benzoic acid. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with a tert-butyl group.



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Caption: Proposed two-step synthesis of **tert-butyl 4-(2-(boc-amino)ethyl)benzoate**.

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid

This procedure outlines the protection of the amino group of 4-(2-aminoethyl)benzoic acid using di-tert-butyl dicarbonate.

- **Dissolution:** Dissolve 4-(2-aminoethyl)benzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
- **Basification:** Add a base, for example, sodium hydroxide (NaOH), to the solution to deprotonate the carboxylic acid and facilitate the reaction.
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.
- **Reaction:** Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Acidify the reaction mixture with a dilute acid, such as 1M HCl, to a pH of approximately 3-4. This will precipitate the product.
- **Isolation:** Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

Step 2: Synthesis of Tert-butyl 4-(2-(boc-amino)ethyl)benzoate

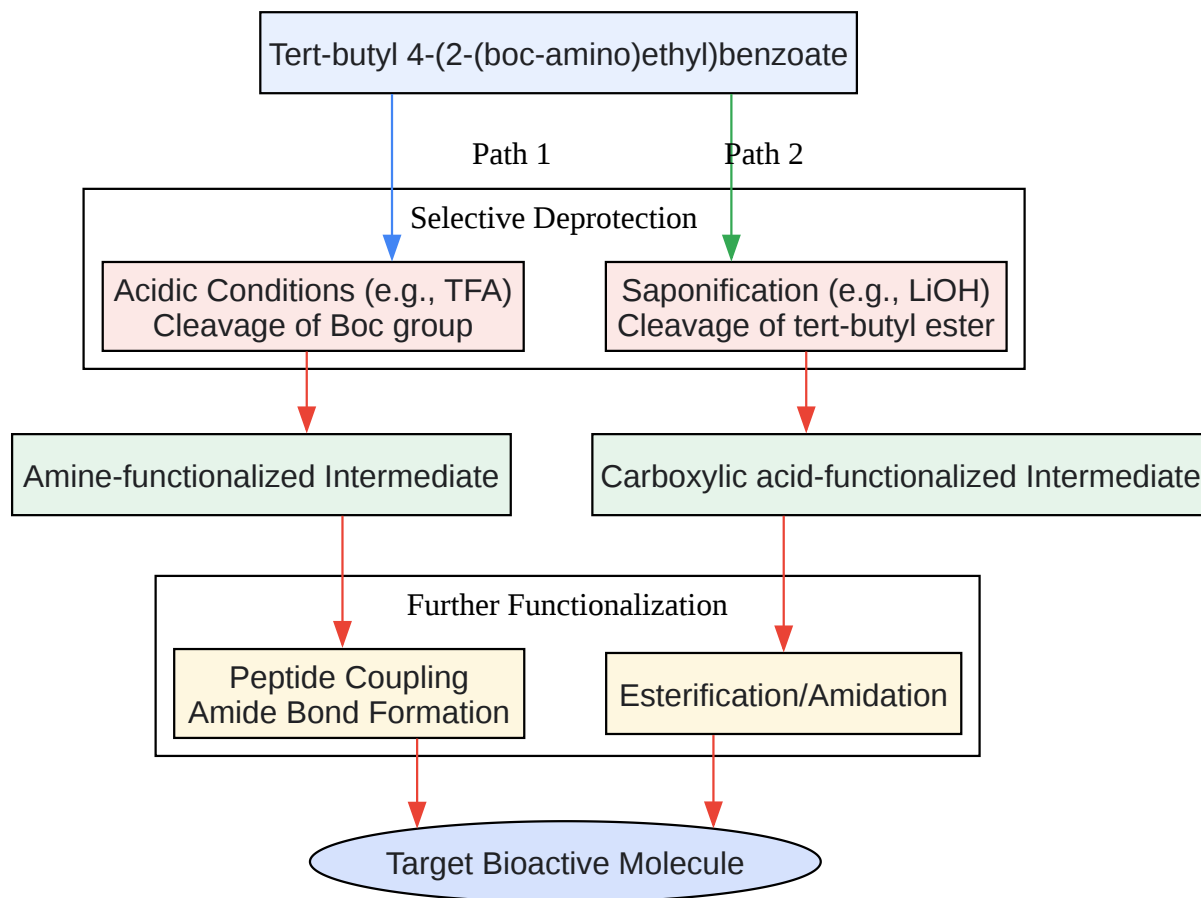
This protocol describes the esterification of the carboxylic acid functionality to form the final product.^[1]

- **Suspension:** Suspend the product from Step 1, 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, in tert-butyl acetate.^[1]
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as perchloric acid, to the suspension.^[1]

- **Reaction:** Stir the reaction mixture at room temperature. The progress of the esterification can be followed by TLC or high-performance liquid chromatography (HPLC).
- **Quenching:** Upon completion, quench the reaction by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure **tert-butyl 4-(2-(**boc-amino**)ethyl)benzoate**.

Logical Workflow for Application in Drug Discovery

The title compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The following diagram illustrates a logical workflow for its application.



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Caption: Workflow illustrating the selective deprotection and further functionalization of the title compound.

This workflow highlights the utility of **tert-butyl 4-(2-(boc-amino)ethyl)benzoate** as a scaffold. By selectively removing either the Boc protecting group under acidic conditions or the tert-butyl ester under basic conditions, either the amine or the carboxylic acid functionality can be unmasked for subsequent reactions. This allows for the directional and controlled synthesis of a wide array of derivatives for biological screening.

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References

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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